Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Overview
Description
Flumazenil Related Compound B is an impurity of Flumazenil.
Mechanism of Action
1. Target of Action: YXG5MZU3SQ, also known as Desfluoro Hydroxyflumazenil, primarily targets the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. This receptor complex is crucial for mediating the inhibitory effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system (CNS) .
2. Mode of Action: Desfluoro Hydroxyflumazenil acts as a benzodiazepine antagonist. It competitively inhibits the binding of benzodiazepines to the GABA/benzodiazepine receptor complex. By blocking this site, it prevents the potentiation of GABAergic transmission that benzodiazepines typically induce. This inhibition can reverse the sedative and anxiolytic effects of benzodiazepines .
3. Biochemical Pathways: The primary biochemical pathway affected by Desfluoro Hydroxyflumazenil is the GABAergic pathway. By antagonizing the benzodiazepine binding site, it reduces the enhanced GABAergic activity induced by benzodiazepines. This action can lead to a decrease in the hyperpolarization of neurons, thereby reducing the inhibitory effects on neuronal firing .
Pharmacokinetics:
- Distribution: It has a volume of distribution (Vd) of approximately 0.9-1.1 L/kg, indicating moderate distribution throughout body tissues .
- Metabolism: The compound is metabolized hepatically, primarily through hepatic blood flow-dependent mechanisms .
- Excretion: It is excreted via feces and urine, with less than 1% excreted as unchanged drug .
- Half-Life: The elimination half-life ranges from 40 to 80 minutes in adults, with variations depending on hepatic function .
5. Result of Action: At the molecular level, Desfluoro Hydroxyflumazenil’s antagonism of the benzodiazepine binding site leads to a reduction in the potentiation of GABAergic transmission. This results in decreased sedation and anxiolysis induced by benzodiazepines. At the cellular level, this translates to less hyperpolarization of neurons and a reduction in inhibitory neurotransmission .
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of Desfluoro Hydroxyflumazenil. For instance, variations in hepatic blood flow can significantly impact its metabolism and clearance. Additionally, the presence of other CNS depressants or stimulants can alter its pharmacodynamic profile, potentially affecting its antagonistic efficacy .
Desfluoro Hydroxyflumazenil’s role as a benzodiazepine antagonist makes it a valuable tool in reversing benzodiazepine-induced sedation and overdose, highlighting its importance in clinical settings.
Properties
IUPAC Name |
ethyl 8-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(21)13-12-7-17(2)14(20)10-6-9(19)4-5-11(10)18(12)8-16-13/h4-6,8,19H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCARNSSXAGDHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738121 | |
Record name | Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131666-45-0 | |
Record name | Desfluoro hydroxyflumazenil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131666450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESFLUORO HYDROXYFLUMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXG5MZU3SQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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